3-Cyclohexyl-1,3-thiazolidine-2-thione
Description
Significance of 1,3-Thiazolidine-2-thione Core Structures in Heterocyclic Chemistry
The 1,3-thiazolidine scaffold is a five-membered heterocyclic ring containing a sulfur atom at position 1 and a nitrogen atom at position 3. The thiazolidine-2-thione variant is characterized by a thione (C=S) group at the second position. This core structure is a subject of considerable interest in organic and medicinal chemistry for several reasons.
Thiazolidine (B150603) derivatives are recognized as "privileged structures," meaning they can bind to a variety of biological targets, leading to a wide spectrum of pharmacological activities. mdpi.com The presence of both sulfur and nitrogen atoms provides multiple sites for functionalization, allowing for the creation of large and diverse chemical libraries. mdpi.com The sulfur atom, in particular, enhances the pharmacological properties of these molecules. mdpi.com
Derivatives of the broader thiazolidine class, such as thiazolidin-4-ones and thiazolidine-2,4-diones, have demonstrated an extensive range of biological effects, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral activities. mdpi.comnih.gov For instance, thiazolidine-2-thione derivatives have been specifically investigated as novel inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in hyperuricemia and gout. organic-chemistry.org Furthermore, certain derivatives have been designed as anti-virulence agents that target the type III secretion system in pathogenic bacteria without affecting bacterial growth, presenting an innovative strategy for developing new antimicrobial drugs. nih.gov
The synthesis of the 1,3-thiazolidine-2-thione core can be achieved through various routes, often involving multicomponent reactions that are efficient and allow for high yields. Common methods include the reaction of β-amino alcohols with potassium ethylxanthate (B89882) or the cycloaddition of aziridines with carbon disulfide. researchgate.net Another established one-pot method involves the reaction of an amine, such as aminoethanol, with potassium hydroxide (B78521) and carbon disulfide. organic-chemistry.orgccsenet.org
Research Landscape for N-Cyclohexyl-Substituted Thiazolidine-2-thiones and Analogues
While specific research focusing exclusively on 3-Cyclohexyl-1,3-thiazolidine-2-thione is not extensively documented in publicly available literature, significant research has been conducted on its close structural analogues. This body of work provides critical insights into the synthesis, structure, and reactivity of N-cyclohexyl substituted thiazolidine rings.
Synthesis of N-Substituted Analogues: The synthesis of N-substituted thiazolidine-2-thiones generally follows a common pathway where the parent thiazolidine-2-thione is first prepared and then alkylated. A study by Wang et al. (2022) detailed the synthesis of several N-alkyl and N-aryl derivatives. organic-chemistry.org While a cyclohexyl derivative was not prepared, the methodology for synthesizing N-ethyl, N-propyl, and N-benzyl analogues provides a clear procedural basis. organic-chemistry.org
| Derivative Name | Starting Materials | Yield | Physical State |
| 3-ethyl-thiazolidine-2-thione | Thiazolidine-2-thione, Bromoethane, NaOH | 71.9% | Colorless oily liquid |
| 3-propyl-thiazolidine-2-thione | Thiazolidine-2-thione, Bromopropane, NaOH | 68.3% | Colorless oily liquid |
| 3-benzyl-thiazolidine-2-thione | Thiazolidine-2-thione, Benzyl (B1604629) bromide, NaOH, CuI | 68.9% | White powder solid |
| Data sourced from Wang et al. (2022) organic-chemistry.org |
Crystal Structure of Analogues: Detailed structural information comes from the crystallographic analysis of 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one , an analogue differing by the presence of a carbonyl group at position 4 (also known as a rhodanine (B49660) derivative). A 2009 study provided a complete crystal structure for this compound. The molecule was found to have a monoclinic crystal system, and its conformation is stabilized by intramolecular hydrogen bonds. This analysis confirms the perpendicular orientation of the planar rhodanine group and the cyclohexyl ring's basal plane.
| Parameter | Value |
| Molecular Formula | C₉H₁₃NOS₂ |
| Molecular Weight | 215.32 |
| Crystal System | Monoclinic |
| Space Group | P2₁/m |
| a (Å) | 7.3897 (3) |
| b (Å) | 7.0999 (4) |
| c (Å) | 10.3399 (5) |
| β (°) | 107.535 (2) |
| Volume (ų) | 517.29 (4) |
| Crystal data for 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one |
Reactivity and Further Synthesis: The N-cyclohexyl moiety is also utilized as a substituent in more complex heterocyclic systems built upon the thiazolidine framework. Research has shown the synthesis of (Z)-N-Cyclohexyl-2-(2-oxoacenaphthylen-1-(2H)-ylidene)hydrazinecarbothioamide from the condensation of acenaphthylene-1,2-dione and N-cyclohexyl-thiosemicarbazide. mdpi.com This intermediate, containing the N-cyclohexylthiosemicarbazone unit, is then reacted with dimethyl acetylenedicarboxylate (B1228247) to produce complex thiazolidin-4-one derivatives. mdpi.com This highlights the role of N-cyclohexyl substituted precursors in generating functionally diverse and structurally intricate molecules. mdpi.com
Additionally, studies on the S-oxidation of 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones demonstrate the reactivity of the sulfur atom within the thiazolidine ring. These reactions, using reagents like Oxone®, can selectively produce the corresponding sulfoxides or sulfones, which may possess enhanced biological activity. This line of research underscores the importance of the thiazolidine scaffold as a template for further chemical modification.
Structure
3D Structure
Properties
CAS No. |
3484-93-3 |
|---|---|
Molecular Formula |
C9H15NS2 |
Molecular Weight |
201.4 g/mol |
IUPAC Name |
3-cyclohexyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C9H15NS2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h8H,1-7H2 |
InChI Key |
VYNQCPAXIPGUTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCSC2=S |
Origin of Product |
United States |
Synthetic Strategies for 3 Cyclohexyl 1,3 Thiazolidine 2 Thione and Its Derivatives
Established Synthetic Pathways to the 1,3-Thiazolidine-2-thione Scaffold
Traditional methods for constructing the 1,3-thiazolidine-2-thione ring system often involve multi-step sequences that have been refined over time. These pathways are reliable and form the foundation of thiazolidine-2-thione chemistry.
Multi-Step Cyclization Protocols (e.g., from aminoethanol and carbon disulfide)
A well-established route to the parent 1,3-thiazolidine-2-thione involves the reaction of 2-aminoethanol with carbon disulfide. In a modified procedure, 2-aminoethanol is reacted with potassium hydroxide (B78521) in ethanol (B145695). nih.gov The reaction mixture is then heated, and carbon disulfide is added portion-wise over an hour. nih.gov The reaction is stirred for several hours at this temperature to facilitate the cyclization, yielding the desired thiazolidine-2-thione after workup and recrystallization. nih.gov Another approach utilizes β-amino alcohols and potassium ethylxanthate (B89882) in ethanol to prepare 1,3-thiazolidine-2-thiones. organic-chemistry.org
A related multi-step procedure can be used to synthesize rhodanine (B49660) derivatives, such as 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. This process begins with the reaction of cyclohexylamine (B46788) and triethylamine (B128534) in ethanol with carbon disulfide in an ice bath to form a dithiocarbamate (B8719985) intermediate. nih.gov This intermediate is then reacted with a solution of sodium chloroacetate (B1199739) and chloroacetic acid. nih.gov The final step involves acid-catalyzed cyclization in hot hydrochloric acid to yield the crystalline product. nih.gov
Reactions of Dithiocarbamate Salts with Halogenated Compounds
The reaction between dithiocarbamate salts and halogenated compounds is a cornerstone for the synthesis of the thiazolidine-2-thione scaffold. Dithiocarbamates, formed from the reaction of a primary or secondary amine with carbon disulfide, serve as key nucleophilic intermediates.
For instance, the synthesis of 1,3-dithiole-2-thione, a related sulfur-containing heterocycle, is achieved by reacting potassium trithiocarbonate (B1256668) with 1,2-dichloroethyl ethyl ether. rsc.org In the context of thiazolidine-2-thiones, a primary amine can react with carbon disulfide to form a dithiocarbamate salt in situ. This salt then undergoes an intramolecular or intermolecular reaction with a suitable halogenated electrophile to form the heterocyclic ring. A prime example is the multicomponent reaction of primary amines, carbon disulfide, and γ-bromocrotonates, which proceeds via a domino alkylation/intramolecular Michael addition to furnish thiazolidine-2-thiones in excellent yields. organic-chemistry.org
Contemporary and Catalytic Synthesis of Thiazolidine-2-thiones
Modern synthetic chemistry has driven the development of more efficient, atom-economical, and environmentally benign methods for constructing the thiazolidine-2-thione ring. These include base-catalyzed reactions, multicomponent strategies, and one-pot syntheses.
Base-Catalyzed Approaches Utilizing Propargylamines and Carbon Disulfide
A notable contemporary method involves the base-catalyzed reaction of propargylamines with carbon disulfide. A protocol using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) has been developed for the synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. acs.orgacs.orgsciprofiles.comnih.gov This reaction proceeds efficiently under mild, solvent-free conditions at room temperature with low catalyst loading, providing good to excellent yields of previously unreported thiazolidine-2-thione compounds. acs.orgsciprofiles.com
The proposed mechanism begins with a nucleophilic attack of the propargylamine (B41283) on carbon disulfide, which is the rate-determining step. acs.orgnih.gov The base, DABCO, then deprotonates the resulting zwitterion to form a dithiocarbamate anion, which subsequently undergoes an intramolecular cyclization to form the thiazolidine-2-thione ring. acs.org For certain substrates, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be a more effective catalyst than DABCO. acs.org
| Catalyst | Substrate | Conditions | Yield | Reference |
| DABCO | α-tertiary propargylamines, CS₂ | 25 °C, solvent-free, 6 h | 66-95% | acs.org |
| DBU | Propargylamines with sp³-carbon substituted alkynes, CS₂ | 25 °C, solvent-free | 87-94% | acs.org |
Multicomponent Reaction Methodologies (e.g., amine, carbon disulfide, α-bromoketone; primary amines, carbon disulfide, γ-bromocrotonates)
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity from simple starting materials in a single step. Several MCRs have been developed for the synthesis of thiazolidine-2-thiones.
One such approach involves the reaction of a primary amine, carbon disulfide, and an α-bromoketone. researchgate.net This three-component reaction efficiently constructs the thiazolidine-2-thione scaffold. Another effective MCR combines primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates to afford highly functionalized thiazolidine-2-thiones in excellent yields. organic-chemistry.org This transformation proceeds through a domino alkylation followed by an intramolecular Michael addition. organic-chemistry.org
A catalyst-free, three-component reaction in water has also been reported, utilizing primary amines, carbon disulfide, and sulfoxonium ylides. organic-chemistry.org This method yields thiazolidine-2-thiones, which can be subsequently dehydrated in an acidic environment to produce thiazole-2-thiones. organic-chemistry.org Additionally, a one-pot, three-component synthesis using a primary amine, carbon disulfide, and a nitroepoxide in water at ambient temperature provides good yields of thiazolidine-2-thiones. nih.gov
| Reactants | Conditions | Product | Reference |
| Primary amine, CS₂, α-bromoketone | Not specified | Thiazolidine-2-thione | researchgate.net |
| Primary amine, CS₂, γ-bromocrotonates | Not specified | Thiazolidine-2-thione | organic-chemistry.org |
| Primary amine, CS₂, Sulfoxonium ylide | Water, catalyst-free | Thiazolidine-2-thione | organic-chemistry.org |
| Primary amine, CS₂, Nitroepoxide | Water, ambient temp. | Thiazolidine-2-thione | nih.gov |
One-Pot Synthetic Routes (e.g., via KA² coupling–CS₂ incorporation; free-solvent methods)
One-pot syntheses, which combine multiple reaction steps in a single vessel, improve efficiency by avoiding the isolation and purification of intermediates. A significant one-pot strategy for thiazolidine-2-thiones involves an initial Ketone-Amine-Alkyne (KA²) coupling followed by the incorporation of carbon disulfide. acs.orgacs.orgnih.gov In this method, an α-tertiary propargylamine is first generated in situ via a Cu(II)-catalyzed KA² coupling reaction. acs.orgnih.gov Subsequently, carbon disulfide and a base like DABCO are added to the reaction mixture, leading directly to the desired thiazolidine-2-thione product in moderate to good yields without isolating the propargylamine intermediate. acs.orgnih.gov
Solvent-free synthetic methods represent another advancement in green chemistry for preparing these heterocycles. A highly efficient, one-pot, solvent-free approach reacts primary amines and carbon disulfide with 2-chloroacetaldehyde to give 4-hydroxythiazolidine-2-thiones in high yields. tandfonline.com Microwave-assisted, solvent-free syntheses have also been reported, using green and reusable catalysts like Amberlite IR-120H resin or glycine (B1666218) to produce thiazolidine (B150603) derivatives. nih.govresearchgate.net
| Method | Reactants | Catalyst/Conditions | Yield | Reference |
| KA² coupling–CS₂ incorporation | Ketone, Amine, Alkyne, CS₂ | CuCl₂, DABCO / 100 °C then 25 °C | 49-56% | acs.orgnih.gov |
| Solvent-free one-pot | Primary amines, CS₂, 2-chloroacetaldehyde | Solvent-free | High | tandfonline.com |
| Microwave-assisted solvent-free | Aldehydes, Rhodanine | Glycine / Microwave | Good | researchgate.net |
Derivatization and Functionalization Reactions on the Thiazolidine-2-thione Core
The reactivity of the 3-cyclohexyl-1,3-thiazolidine-2-thione scaffold allows for a variety of chemical transformations. The primary sites for derivatization are the nitrogen atom of the thiazolidine ring and the active methylene (B1212753) groups at the C-4 and C-5 positions.
N-Alkylation and N-Acylation Strategies
While the nitrogen atom in this compound is already substituted with a cyclohexyl group, further reactions at this position are generally not feasible without cleavage of the N-cyclohexyl bond. However, the principles of N-alkylation and N-acylation are fundamental to the synthesis of related thiazolidine-2-thione derivatives where the nitrogen is initially unsubstituted or bears a proton.
N-acylation of the parent thiazolidine-2-thione scaffold is a common strategy to introduce a range of functional groups. For instance, the reaction of thiazolidine-2-thione with triphosgene (B27547) in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) can generate a reactive carbonyl chloride intermediate. This intermediate can then be treated with various amines in the presence of a base such as triethylamine to yield N-acylated derivatives. nih.govplos.org This method provides a versatile route to a library of N-acylthiazolidine-2-thiones. nih.govplos.org
Similarly, N-alkylation of the thiazolidine-2-thione core can be achieved. For the parent, unsubstituted thiazolidine-2-thione, reaction with alkyl halides such as ethyl bromide or bromopropane in the presence of a base like sodium hydroxide in ethanol leads to the corresponding N-alkylated products. plos.org For less reactive aryl halides, the addition of a catalyst like copper(I) iodide (CuI) can facilitate the reaction. plos.org
Modifications at C-4 and C-5 Positions
The carbon atoms at the C-4 and C-5 positions of the thiazolidine-2-thione ring offer opportunities for introducing structural diversity. The C-5 position, in particular, is an active methylene group and can be readily functionalized.
A prominent reaction for modifying the C-5 position is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone. In the context of a closely related analogue, 3-cyclohexyl-2-thioxothiazolidin-4-one (also known as N-cyclohexylrhodanine), the C-5 methylene group is sufficiently acidic to react with various substituted benzaldehydes. nih.gov This reaction is typically carried out in acetic acid with a base catalyst like sodium acetate (B1210297) under reflux conditions. nih.gov The condensation results in the formation of 5-benzylidene derivatives, introducing a new carbon-carbon double bond at the C-5 position. nih.gov
The general scheme for this modification on the related 3-cyclohexyl-2-thioxothiazolidin-4-one core is as follows:
Scheme 1: Knoevenagel condensation of 3-cyclohexyl-2-thioxothiazolidin-4-one with substituted benzaldehydes.
A variety of substituted benzaldehydes can be employed in this reaction, leading to a range of 5-benzylidene-3-cyclohexyl-2-thioxothiazolidin-4-one analogues with different electronic and steric properties. The yields for these reactions are generally good, ranging from 65% to 91%. nih.gov
| Derivative | Substituent on Benzaldehyde | Yield (%) |
|---|---|---|
| (Z)-5-(2,4-dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 2,4-dihydroxy | 75 |
| (Z)-5-(3,4-dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 3,4-dihydroxy | 88 |
| (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 4-hydroxy-3-methoxy | 91 |
| (Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 3-hydroxy-4-methoxy | 85 |
| (Z)-5-(2-hydroxy-3-methoxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 2-hydroxy-3-methoxy | 65 |
| (Z)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | 3-bromo-4-hydroxy-5-methoxy | 72 |
Table 1: Examples of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues synthesized via Knoevenagel condensation. nih.gov
While these examples are on the 2-thioxothiazolidin-4-one core, the principles of the Knoevenagel condensation are applicable to other thiazolidinone scaffolds with an active methylene group at the C-5 position. researchgate.netnih.gov Modifications at the C-4 position are less common and generally involve more complex synthetic routes starting from different precursors, as the C-4 carbonyl in the rhodanine analogue or the C-4 methylene in the target compound are less reactive for simple substitutions.
Advanced Spectroscopic and Crystallographic Characterization of 3 Cyclohexyl 1,3 Thiazolidine 2 Thione Analogues
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray crystallography offers an unparalleled view into the three-dimensional arrangement of atoms and molecules in a crystal lattice. For 3-cyclohexyl-1,3-thiazolidine-2-thione analogues, this technique reveals precise details about the crystal system, molecular shape, and the non-covalent forces governing the crystal packing.
The analogue 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, also known as 3-cyclohexylrhodanine, has been characterized in the solid state. nih.gov Its crystal structure analysis reveals a monoclinic crystal system. nih.gov The complete molecule is generated by crystallographic mirror symmetry, with all non-hydrogen atoms of the rhodanine (B49660) system and two carbon atoms of the cyclohexyl ring situated on the reflecting plane. nih.govresearchgate.net
In many rhodanine derivatives, the molecular conformation allows for the formation of dimers and larger supramolecular structures through various interactions. nih.gov For instance, derivatives with carboxylic acid groups often form dimers via strong O-H∙∙∙O or O-H∙∙∙N hydrogen bonds. nih.gov The cyclohexyl ring in these types of structures typically adopts a stable chair conformation. nih.govnih.gov
Table 1: Crystallographic Data for 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₁₃NOS₂ |
| Molecular Weight | 215.32 |
| Crystal System | Monoclinic |
| a (Å) | 7.3897 (3) |
| b (Å) | 7.0999 (4) |
| c (Å) | 10.3399 (5) |
| **β (°) ** | 107.535 (2) |
| **Volume (ų) ** | 517.29 (4) |
| Z | 2 |
Data sourced from reference nih.gov.
The solid-state structure of 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is stabilized by several non-covalent interactions. Intramolecularly, C-H···O and C-H···S hydrogen bonds are observed, which help to define the molecule's conformation. nih.govresearchgate.net These interactions form specific ring motifs within the molecule. nih.gov
In the crystal packing, intermolecular forces play a significant role. For 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, weak π–π stacking interactions occur between the centroids of adjacent heterocyclic rings, with a reported distance of 3.8140 (5) Å. nih.govresearchgate.net In related thiazolidinone derivatives, the crystal structure is often consolidated by a network of weak C—H⋯O interactions that link symmetry-related molecules. nih.govnih.gov Additionally, C—H⋯π interactions between a cyclohexyl C-H group and an adjacent aromatic ring can further stabilize the packing. nih.gov
The five-membered thiazolidine (B150603) ring is not perfectly flat. In 3-cyclohexyl-thiazolidine-2-thione, the puckering angle has been determined to be 7.5°. researchgate.net A common feature is the planarity of the S(1)C(2)S(2)N(3) portion of the ring. researchgate.net In similar thiazolidinone structures, the ring often exhibits an envelope pucker, typically with the sulfur atom acting as the flap. nih.gov
The orientation of the cyclohexyl substituent relative to the thiazolidine ring is a key structural feature. In 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, the rhodanine group and the basal plane of the cyclohexyl ring are oriented perpendicularly to each other. nih.gov Studies on analogous structures, such as 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one, also show that the thiazolidinone, nitrophenyl, and cyclohexyl rings are nearly mutually perpendicular, with interplanar dihedral angles greater than 80°. nih.gov For instance, the dihedral angle between the thiazolidinone ring (A) and the cyclohexyl ring (C) was found to be 84.04 (9)°. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
NMR spectroscopy is indispensable for determining the structure of molecules in solution, providing detailed information about the chemical environment of each nucleus.
The ¹H NMR spectrum provides a map of the proton environments within a molecule. For 3-cyclohexyl-1,3-thiazolidin-4-one analogues, the spectrum can be divided into distinct regions. semanticscholar.org The protons of the cyclohexyl group typically appear as a complex multiplet in the upfield region, generally between 0.8 and 2.0 ppm. nih.govsemanticscholar.orghelsinki.fi The proton attached to the nitrogen-bearing carbon of the cyclohexyl ring (N-CH) is observed as a multiplet further downfield. semanticscholar.orghelsinki.fi
The protons on the thiazolidinone ring have characteristic chemical shifts. The methylene (B1212753) protons at the C5 position often appear as distinct signals due to their different magnetic environments, sometimes as a doublet of doublets or as separate doublets. semanticscholar.org The methine proton at the C2 position, if present, gives a signal that is sensitive to the substituent attached to it. semanticscholar.org
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for 3-Cyclohexyl-thiazolidinone Analogues in CDCl₃
| Protons | 3-cyclohexyl-2-(4-nitrophenyl)-1,3-thiazolidin-4-one semanticscholar.org | 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one nih.gov |
|---|---|---|
| Aromatic | 7.23-8.17 (m, 4H) | 7.46-8.08 (m, 4H) |
| C2-H | 5.66 (d, 1H) | 6.25 (s, 1H) |
| N-CH (cyclohexyl) | 3.68 (m, 1H) | 3.94 (tt, 1H) |
| C5-H₂ | 3.83 (dd, 1H), 3.55 (d, 1H) | 3.76 (dd, 1H), 3.47 (d, 1H) |
| Cyclohexyl CH₂ | 0.81-1.92 (m, 10H) | 0.86-1.96 (m, 10H) |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, t = triplet, tt = triplet of triplets, m = multiplet.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbon (C=O) of the thiazolidinone ring is typically the most downfield signal, appearing around 170-173 ppm. nih.govsemanticscholar.orghelsinki.fi The C2 and C5 carbons of the heterocyclic ring resonate at chemical shifts that are influenced by their substituents and the ring's conformation. semanticscholar.orghelsinki.fi The carbons of the cyclohexyl ring appear in the upfield region of the spectrum. nih.govsemanticscholar.orghelsinki.fi The chemical shifts of the cyclohexyl carbons can also provide insights into the conformational preferences of the ring in solution. researchgate.net
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for 3-Cyclohexyl-thiazolidinone Analogues in CDCl₃
| Carbon | 3-cyclohexyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one semanticscholar.org | 1-cyclohexyl-2-(2-nitrophenyl)-1,3-thiazolidin-4-one nih.gov |
|---|---|---|
| C4 (C=O) | 171.67 | 172.95 |
| Aromatic | 116.23, 128.43, 138.94, 161.76, 164.23 | 125.68, 126.72, 129.04, 134.02, 139.12, 146.05 |
| C2 | 62.24 | 58.82 |
| N-CH (cyclohexyl) | 56.33 | 55.74 |
| C5 | 33.36 | 32.20 |
| Cyclohexyl | 25.52, 26.21, 30.24, 31.24 | 25.19, 25.70, 25.89, 30.29, 31.25 |
Data sourced from references nih.govsemanticscholar.org.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules like this compound. By spreading complex spectral information across two frequency axes, these techniques reveal internuclear correlations, providing a clear map of the molecular framework. For thiazolidine-2-thione analogues, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed to establish atomic connectivity.
COSY (1H-1H Correlation): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For the title compound, COSY would reveal correlations between the methine proton of the cyclohexyl ring (attached to the nitrogen) and its adjacent methylene protons. It would also map the connectivity between the two methylene groups within the thiazolidine ring (at positions C4 and C5).
HSQC (1H-13C One-Bond Correlation): HSQC correlates protons directly to the carbons they are attached to. This technique is crucial for assigning the carbon signals in the 13C NMR spectrum. For instance, the signal for the proton at the C1 position of the cyclohexyl ring would show a cross-peak with the 13C signal of that same carbon. Similarly, the protons of the C4 and C5 methylene groups of the thiazolidine ring would be correlated to their respective carbon signals.
HMBC (1H-13C Long-Range Correlation): HMBC detects correlations between protons and carbons over two to three bonds. This is particularly powerful for piecing together different parts of the molecule and identifying quaternary carbons. In this compound, HMBC would show a crucial correlation from the methine proton of the cyclohexyl ring to the C2 (the thione carbon, C=S) and C4 carbons of the thiazolidine ring, unequivocally establishing the point of N-substitution. Furthermore, correlations from the thiazolidine ring protons to the C=S carbon would confirm the heterocyclic structure.
In studies of related (Z)-2-chloro-N-(2-(cyclohexylimino)-4-oxo-thiazolidin-3-yl)-N-phenyacetamide, similar NMR techniques confirmed the structural assignment, including the stable chair conformation of the cyclohexyl moiety.
Table 1: Representative 2D NMR Correlations for this compound
| Technique | Correlating Protons | Correlating Carbons | Information Gained |
| COSY | Cyclohexyl-CH with adjacent Cyclohexyl-CH₂ | N/A | Connectivity within the cyclohexyl ring. |
| Thiazolidine-CH₂ (C4) with Thiazolidine-CH₂ (C5) | N/A | Connectivity within the thiazolidine ring. | |
| HSQC | Cyclohexyl-CH | Cyclohexyl-CH | Direct C-H bond assignment. |
| Thiazolidine-CH₂ | Thiazolidine-CH₂ | Direct C-H bond assignment. | |
| HMBC | Cyclohexyl-CH | C2 (C=S) and C4 of thiazolidine ring | Confirms N-cyclohexyl substitution site. |
| Thiazolidine-CH₂ (C4) | C2 (C=S) and C5 | Confirms thiazolidine ring structure. |
Solid-State NMR Applications for Anisotropy and Tautomerism
While solution-state NMR provides data on the average, rapidly tumbling state of a molecule, solid-state NMR (ssNMR) offers detailed insights into the molecule's structure and electronic environment in the crystalline phase. For this compound, ssNMR, particularly using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, is highly valuable for probing chemical shift anisotropy (CSA) and potential tautomerism.
Research on analogous cyclic thiones, such as 1,3-imidazolidine-2-thione, demonstrates the power of this technique. In the solid state, the chemical shift of a nucleus is orientation-dependent, a property known as chemical shift anisotropy. By analyzing the spinning sidebands in a MAS spectrum, the principal components of the chemical shift tensor (σ₁₁, σ₂₂, σ₃₃) for the thione carbon (C=S) can be determined. These values provide a detailed picture of the local electronic environment and bonding of the C=S group, which is highly sensitive to intermolecular interactions in the crystal lattice.
Furthermore, ssNMR is uniquely suited to investigate tautomerism. While the thione form is generally dominant, the existence of a thiol tautomer (where the proton from the nitrogen moves to the sulfur, creating a C=N bond within the ring and an S-H group) can be detected. In a study on 1,3-imidazolidine-2-thione, the solid-state 13C spectrum showed an extra set of peaks not present in solution, providing evidence for the presence of the thiol tautomer in the solid phase. A similar investigation of this compound could definitively determine if such tautomeric equilibrium exists in its crystalline form.
Vibrational Spectroscopy (Infrared) for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is characterized by distinct bands that confirm its key structural features.
The most significant vibrations include:
C-H Stretching: The cyclohexyl group gives rise to characteristic C-H stretching vibrations typically observed in the 2850-2940 cm⁻¹ range.
C=S Stretching (Thione): The thione group (C=S) is a key functional group. Its stretching vibration is a crucial diagnostic peak. In related heterocyclic thiones, this band appears in the region of 1050-1250 cm⁻¹. For example, in (E)-N-cyclohexyl-2-phenyldiazene-1-carbothioamide, a C=S stretching band is identified at 1139 cm⁻¹. The exact position is sensitive to the electronic and steric environment of the rest of the molecule.
C-N Stretching: The C-N stretching vibration of the thiazolidine ring is expected in the 1200-1350 cm⁻¹ region.
C-S Stretching: The C-S single bond within the thiazolidine ring also produces a weaker absorption band, typically in the 600-800 cm⁻¹ range.
The IR spectrum of the parent compound, 2-Thiazolidinethione, provides a reference for the core heterocyclic vibrations. The addition of the cyclohexyl group primarily adds the characteristic aliphatic C-H stretching and bending modes to the spectrum.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C-H Stretch | Cyclohexyl & Thiazolidine CH₂ | 2850 - 2960 | |
| C-N Stretch | Thiazolidine Ring | 1200 - 1350 | |
| C=S Stretch | Thione | 1050 - 1250 | |
| C-S Stretch | Thiazolidine Ring | 600 - 800 |
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides two critical pieces of information: the precise molecular weight of a compound, allowing for the determination of its elemental formula, and its fragmentation pattern upon ionization, which helps to elucidate its structure.
For this compound (C₉H₁₅NS₂), HRMS would confirm the molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass. The electron ionization (EI) mass spectrum of the parent molecule, 2-Thiazolidinethione (C₃H₅NS₂), shows a prominent molecular ion peak at m/z 119, confirming its stability.
The fragmentation of this compound under electron impact would be expected to follow logical pathways based on the stability of the resulting ions and neutral fragments. Key fragmentation processes would likely include:
Loss of the Cyclohexyl Group: A primary fragmentation would be the cleavage of the N-C bond connecting the cyclohexyl ring to the thiazolidine moiety. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) or a cyclohexene (B86901) molecule (C₆H₁₀), leading to a significant fragment ion corresponding to the protonated or radical cation of the 2-thiazolidinethione ring.
Ring Cleavage: The thiazolidine ring itself can undergo fragmentation. Common pathways for similar heterocyclic systems involve the loss of small, stable molecules like ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).
Fragmentation of the Cyclohexyl Ring: The cyclohexyl group itself can fragment, typically through the loss of ethylene (C₂H₄), leading to ions with m/z values 28 mass units less than the parent ion containing the ring.
Analysis of related pyrimidine (B1678525) and thiazole (B1198619) systems shows that the thione-containing heterocyclic ring is often relatively stable, appearing in many of the larger fragments.
Table 3: Predicted Key Mass Fragments for this compound (C₉H₁₅NS₂, MW: 199.35)
| m/z (Proposed) | Proposed Fragment | Neutral Loss | Fragmentation Pathway |
| 199 | [C₉H₁₅NS₂]⁺˙ | None | Molecular Ion (M⁺˙) |
| 116 | [C₃H₄NS₂]⁺ | C₆H₁₁• | Loss of cyclohexyl radical |
| 83 | [C₆H₁₁]⁺ | C₃H₄NS₂• | Cyclohexyl cation |
| 77 | [C₃H₃NS]⁺˙ | C₆H₁₁•, S | Loss of cyclohexyl radical and sulfur |
| 59 | [CH₃NS]⁺˙ | C₈H₁₂S | Ring cleavage |
Computational and Theoretical Investigations of 3 Cyclohexyl 1,3 Thiazolidine 2 Thione Systems
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and inherent stability of the molecule. These methods provide a microscopic view of electron distribution, bond strengths, and energetic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecular systems. mdpi.com For heterocyclic compounds like thiazolidinones and their derivatives, DFT calculations are frequently used to determine optimized geometries, electronic structures, and reactivity parameters. nih.govdntb.gov.ua In studies of related thiazolidinone derivatives, DFT has been successfully applied to analyze structural and electronic properties, calculate HOMO-LUMO energy gaps, and understand molecular electrostatic potential. dntb.gov.uarsc.orgnih.gov
For the 3-Cyclohexyl-1,3-thiazolidine-2-thione system, DFT calculations would typically be employed to compute key quantum chemical parameters that describe its stability and reactivity. While specific studies exclusively on this molecule are not detailed in the provided results, the general approach for similar molecules involves using functionals like B3LYP with basis sets such as 6-31G(d,p) or Def2TZVPP to predict properties. dntb.gov.uanih.govresearchgate.net These calculations can determine parameters like ionization potential, electron affinity, chemical hardness, and softness, which are crucial for understanding the molecule's kinetic stability and reactivity. jmchemsci.comresearchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated via DFT for Heterocyclic Systems This table is illustrative of typical parameters obtained from DFT calculations for related heterocyclic compounds, as specific values for this compound are not available in the search results.
| Parameter | Description | Typical Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. jmchemsci.com |
| Chemical Hardness (η) | Resistance to change in electron distribution | Harder molecules are less reactive. jmchemsci.com |
| Chemical Softness (ς) | Reciprocal of hardness | Softer molecules are more reactive. jmchemsci.com |
The electronic structure of the this compound is best described as a resonance hybrid. The thioamide group within the thiazolidine (B150603) ring (S=C-N) is central to this characteristic. Analysis of similar thione-containing heterocyclic systems shows significant delocalization of the nitrogen atom's lone pair of electrons toward the carbon-sulfur double bond (C=S). ias.ac.in
This delocalization results in multiple resonance contributors, with a notable contribution from a zwitterionic form where the nitrogen atom bears a positive charge and the exocyclic sulfur atom carries a negative charge. ias.ac.in This resonance has a direct impact on the bond characters within the ring:
The C2-N3 bond acquires partial double-bond character, making it shorter and stronger than a typical C-N single bond.
The C2=S(exo) bond acquires partial single-bond character, elongating it compared to a pure C=S double bond.
Studies on related imidazole-2-thiones confirm that the molecule's electronic structure is best represented by a hybrid of canonical forms, which explains the observed bond lengths in crystal structures. ias.ac.in Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to quantify these resonance effects and the stabilization energies associated with electron delocalization. nih.gov
Conformational Energy Landscape Exploration
The flexibility of both the thiazolidine and cyclohexyl rings means that this compound can exist in multiple conformations. Exploring the potential energy surface is key to identifying the most stable three-dimensional structures.
Conformational searches are performed using a combination of molecular mechanics for initial screening and more accurate quantum mechanical methods for refining energies. Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), is a well-established post-Hartree-Fock method that incorporates electron correlation effects, providing more accurate energy calculations than DFT for certain systems. wikipedia.orgsmu.edu
In computational studies of related 3-cyclohexyl-1,3-thiazolidin-4-ones, MP2 theory was used to explore the ground state potential surface and identify local and global energy minima among various possible conformers. ccsenet.orgresearchgate.net This approach involves starting with several potential geometries—for instance, considering different chair conformations of the cyclohexyl ring and its orientation relative to the thiazolidine ring—and optimizing each one to find stable structures. researchgate.net The relative energies of these optimized conformers determine the most likely structures to be found experimentally.
Theoretical predictions, often validated by experimental data like X-ray crystallography, provide detailed information about the preferred ring shapes. For this compound, X-ray crystallographic analysis reveals specific conformational features. researchgate.net
The five-membered thiazolidine-2-thione ring is not perfectly flat. It exhibits a defined pucker, with a measured puckering angle of 7.5° in the solid state for the 3-cyclohexyl derivative. researchgate.net A key structural feature is that the atoms S1, C2, S2 (exocyclic sulfur), and N3 lie in the same plane. researchgate.net The cyclohexyl substituent, however, is not in this plane. researchgate.net In its most stable chair conformation, only the carbon atom of the cyclohexyl ring directly bonded to the nitrogen (C6) lies within that plane. researchgate.net
Table 2: Crystallographic Conformational Data for this compound
| Parameter | Finding | Source |
| Thiazolidine Ring Puckering Angle | 7.5° | researchgate.net |
| Planarity | S(1), C(2), S(2), and N(3) atoms are coplanar. | researchgate.net |
| Cyclohexyl Ring Orientation | The C(6) atom of the cyclohexyl group is in the S(1)C(2)S(2)N(3) plane. | researchgate.net |
These findings suggest a relatively flat thiazolidine ring conformation in the solid state, which is believed to be a fair representation of its structure in solution as well. researchgate.net
Molecular Dynamics Simulations and Tautomerism Studies (e.g., thione-thiol tautomerism)
Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions in a simulated environment. rsc.org For complex systems like thiazolidinone derivatives, MD simulations help in understanding the stability of ligand-protein complexes and their dynamic properties. rsc.orgnih.gov
A key chemical property of the thiazolidine-2-thione scaffold is the potential for thione-thiol tautomerism. This process involves the migration of a proton from the nitrogen atom (in a related parent compound) or an adjacent carbon to the exocyclic sulfur atom, converting the thione (C=S) group into a thiol (S-H) group. nih.gov
thione (stable) ⇌ thiol (less stable)
Computational and experimental studies on a wide range of related heterocyclic thiones, such as 1,2,4-triazole-3-thiones and pyridinethiones, consistently show that the thione tautomer is significantly more stable than the thiol tautomer in both the gas phase and in solution. nih.govscience.govresearchgate.netjocpr.com DFT calculations on similar systems indicate a considerable energy barrier for the intramolecular proton transfer, further confirming the predominance of the thione form. nih.gov For this compound, which lacks a proton on the ring nitrogen, the relevant tautomerism would involve the adjacent C5 methylene (B1212753) group. However, based on extensive research on related structures, the thione form is expected to be the overwhelmingly predominant species under normal conditions. ias.ac.in
Reaction Mechanism Elucidation through Computational Modeling (e.g., activation energy calculations for synthesis)
Computational modeling, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions. While specific computational studies on the synthesis of this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from mechanistic investigations of closely related thiazolidine-2-thione synthesis pathways.
A detailed DFT study on the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed synthesis of thiazolidine-2-thiones provides a foundational understanding of the reaction energetics and pathway. nih.gov Although this research utilized methyl groups as model substituents for computational simplicity, its findings on the fundamental steps of the reaction are highly relevant. nih.gov
The proposed mechanism for the catalyzed synthesis of thiazolidine-2-thiones involves two key transition states (TS). The reaction initiates with the nucleophilic attack of the primary amine (in this case, cyclohexylamine) on carbon disulfide. This step proceeds through the first transition state (TS1) and requires overcoming a significant activation energy barrier to form a zwitterionic intermediate. nih.gov
Following the initial nucleophilic addition, the reaction proceeds through a second transition state (TS2) involving an intramolecular 5-exo-dig cyclization. In the presence of a catalyst like DABCO, this process is facilitated by proton abstraction and subsequent transfer. A third transition state (TS3) is also identified in the catalytic cycle. nih.gov
Computational analyses have shown that the initial nucleophilic attack of the propargylamine (B41283) nitrogen atom on carbon disulfide (TS1) is generally the rate-limiting step of the reaction. nih.gov The activation energies for the transition states in a model system are presented below.
| Transition State | Description | Calculated Activation Energy (ΔG‡) in eV |
|---|---|---|
| TS1 | Nucleophilic attack of propargylamine on carbon disulfide | 0.69 |
| TS3 | Part of the cyclization and proton transfer step (DABCO-catalyzed) | 0.72 |
These calculations indicate that the two transition states have comparable activation energies in the model system. nih.gov Further investigation revealed that for various substituted reactants, the activation energy of TS1 is consistently higher than that of TS3, confirming the nucleophilic attack as the rate-determining step. nih.gov
The presence of different substituents on the amine starting material can influence the activation energy. For instance, electron-donating groups have been observed to decrease the activation energy barrier for the initial nucleophilic attack, in line with experimental observations. nih.gov The cyclohexyl group is known to be an electron-donating group through induction. Therefore, it is plausible that the cyclohexyl substituent on the nitrogen atom in this compound would lower the activation barrier for the initial nucleophilic attack compared to an unsubstituted amine.
However, the bulky steric profile of the cyclohexyl group could also play a significant role. Steric hindrance can destabilize the transition state, potentially increasing the activation energy. nih.gov In the studied DABCO-catalyzed system, the bulky catalyst was found to create steric hindrance that destabilized a transition state. nih.gov A similar effect could be anticipated from the bulky cyclohexyl group on the substrate itself, potentially influencing the geometry and energy of the transition states. A comprehensive computational study specifically modeling the cyclohexyl substituent would be necessary to definitively disentangle these electronic and steric effects and to precisely quantify the activation barriers for the synthesis of this compound.
Reactivity and Reaction Pathways of the 1,3 Thiazolidine 2 Thione Moiety
Fundamental Reaction Patterns and Chemical Transformations
The 1,3-thiazolidine-2-thione moiety exhibits several fundamental reaction patterns. The heterocycle possesses two potential nucleophilic sites: the nitrogen atom and the exocyclic sulfur atom of the thione group. researchgate.net This dual nucleophilicity allows for selective alkylation, arylation, and acylation reactions at either site, depending on the reaction conditions and reagents employed.
One key reaction pattern is the conjugate addition, or Michael addition, where the nitrogen atom of the thiazolidine-2-thione ring acts as a nucleophile. researchgate.netnih.gov This has been observed in reactions with N-crotonylthiazolidinethiones in the presence of triethylamine (B128534), where the addition proceeds with high diastereoselectivity. nih.gov
The thiazolidine (B150603) ring is also amenable to oxidative transformations. researchgate.net Oxidation can occur at the ring's sulfur atom to yield sulfoxide (B87167) or sulfone derivatives, or the entire heterocyclic system can be oxidized to form the corresponding aromatic thiazole (B1198619). researchgate.netresearchgate.net Furthermore, the thiocarbonyl group can undergo reactions typical of thiones, including conversion to the corresponding carbonyl (oxo) derivative. acs.org
Mechanistic Studies of Cyclization and Ring-Forming Reactions
The synthesis of the 3-Cyclohexyl-1,3-thiazolidine-2-thione core and its derivatives can be achieved through various ring-forming strategies, with mechanisms that have been elucidated through experimental and computational studies.
A prominent and mechanistically studied route involves the base-catalyzed cyclization of α-tertiary propargylamines with carbon disulfide (CS₂). acs.orgnih.gov The detailed mechanism for this transformation proceeds through several key steps:
Proton Abstraction: A base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), abstracts the proton from the nitrogen atom of the zwitterion. acs.orgnih.gov This generates a dithiocarbamate (B8719985) anion. acs.org
Intramolecular Cyclization: The negatively charged sulfur atom of the dithiocarbamate then attacks the internal alkyne via a 5-exo-dig cyclization, forming the five-membered thiazolidine ring. acs.orgnih.gov
Protonation: Finally, a proton transfer from the protonated base catalyst to the newly formed double bond within the ring yields the final 1,3-thiazolidine-2-thione product and regenerates the catalyst. acs.org
Alternative synthetic pathways include the reaction of β-amino alcohols with potassium ethylxanthate (B89882) or the reaction of aziridines with CS₂. organic-chemistry.orgresearchgate.net Another method involves a three-step procedure starting from cyclohexylamine (B46788) and carbon disulfide to create a dithiocarbamate intermediate, which then reacts with sodium chloroacetate (B1199739), followed by acid-catalyzed cyclization and dehydration to form a related 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one structure. nih.gov
Catalyst Influence on Reaction Selectivity and Efficiency
Catalysts play a crucial role in the synthesis of 1,3-thiazolidine-2-thiones, significantly influencing reaction rates and selectivity. The choice of catalyst is often dependent on the specific substrates and desired reaction pathway.
In the synthesis from α-tertiary propargylamines and CS₂, base catalysts are essential. While α-secondary propargylamines can undergo spontaneous cyclization, the more sterically hindered and less reactive α-tertiary propargylamines require a base to proceed. acs.org Both 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and DABCO have been shown to be effective. acs.org However, DABCO is often preferred as it can be used in catalytic amounts (e.g., 15 mol%) under mild, solvent-free conditions at room temperature, leading to excellent yields (up to 95%) and simplifying purification. acs.orgnih.gov The catalyst facilitates the deprotonation of the intermediate, which is critical for the subsequent intramolecular cyclization. acs.org
Transition metal catalysts, particularly copper, are also employed. Copper(II) chloride (CuCl₂) has been used to catalyze the initial formation of propargylamines in one-pot syntheses, which are then cyclized with CS₂. nih.govnih.gov Copper(I) iodide (CuI) has been utilized as a catalyst in conjunction with a base like sodium hydroxide (B78521) for post-synthesis derivatization, such as the S-arylation of the thione group. nih.govplos.org The use of a copper catalyst with a ligand like N,N'-dimethylethylenediamine (DMEDA) can significantly improve the yield of such S-arylation reactions. nih.gov
Post-Synthesis Chemical Modifications and Derivatization Reactions
Once the this compound scaffold is formed, it can undergo a variety of chemical modifications to generate a diverse range of derivatives. These reactions target the nucleophilic centers (N and S) and the thiocarbonyl group. organic-chemistry.org
Hydrolysis The thiocarbonyl (C=S) group of the thiazolidine-2-thione can be hydrolyzed to the corresponding carbonyl (C=O) group, yielding a 3-cyclohexyl-1,3-thiazolidin-2-one. This transformation can sometimes occur as an unintended side reaction during synthesis, for instance, through oxidation by atmospheric oxygen or due to trace amounts of water in reagents like DBU. acs.org The acid-catalyzed hydrolysis of related 2-iminothiazolidines is also a known method to produce 2-thiazolidinones. researchgate.net
Amidation The nitrogen atom of the thiazolidine ring can be acylated to form amides. A common method involves reacting the thiazolidine-2-thione with triphosgene (B27547) to create a reactive intermediate, which is then treated with a primary or secondary amine in the presence of a base like triethylamine to yield N-carbamoyl derivatives. plos.orgplos.org Furthermore, reactions with amino nucleophiles can lead to ring transformation products, such as the formation of imidazolidine-2,4-dithiones from thiazolidine-2,5-dithiones. rsc.org Amide derivatives can also be synthesized by first creating a thiazolidine carboxylic acid and then coupling it with an amine. google.commdpi.com
Oxidation The sulfur atoms in the 1,3-thiazolidine-2-thione ring are susceptible to oxidation. The endocyclic sulfur atom can be selectively oxidized to the corresponding sulfoxide or further to the sulfone. researchgate.net Studies on the closely related 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-one (B15040783) have shown that a reagent like Oxone® can be used to control the oxidation level. researchgate.net Using 3 equivalents of Oxone® at room temperature selectively produces the sulfoxide, while increasing the amount of Oxone® and raising the temperature leads to the formation of the sulfone. researchgate.net The complete oxidation of the thiazolidine ring system using reagents such as manganese dioxide (MnO₂) can lead to the aromatic thiazole derivative. researchgate.net
Nucleophilic Substitution The exocyclic sulfur atom behaves as a soft nucleophile and readily participates in substitution reactions, particularly S-alkylation and S-arylation. researchgate.netnih.gov Treatment with alkyl halides (e.g., ethyl bromide, benzyl (B1604629) bromide) in the presence of a base like sodium hydroxide results in the formation of 2-(alkylthio)-thiazoline derivatives. plos.orgplos.org Copper-catalyzed conditions can be used for S-arylation with aryl halides. nih.gov The nitrogen atom can also act as a nucleophile in substitution reactions, such as the previously mentioned Michael addition. nih.gov
Exploration of Structure Activity Relationships and Biological Activities of 3 Cyclohexyl 1,3 Thiazolidine 2 Thione Derivatives
Principles of Structure-Activity Relationship (SAR) Studies in Thiazolidine-2-thiones
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a molecule with its biological activity. For the thiazolidine-2-thione class of compounds, SAR analysis reveals that modifications at various positions on the heterocyclic ring can significantly influence their therapeutic effects. nih.govacademie-sciences.fr The core thiazolidine (B150603) ring itself, containing both sulfur and nitrogen atoms, is crucial for many of its pharmacological properties. nih.gov
Key principles derived from SAR studies on thiazolidine-2-thiones include:
Substitution at the N-3 Position: The nitrogen atom at position 3 is a common site for substitution. The nature of the substituent, such as the cyclohexyl group, can modulate lipophilicity and steric interactions within biological targets, thereby affecting potency and selectivity.
Substitution at the C-4 and C-5 Positions: Introducing alkyl groups at the C-4 position has been shown to enhance the antifungal activity of thiazolidine-2-thione derivatives. researchgate.net
Functional Group Modification: The introduction of specific functional groups is critical. For instance, adding a phenyl-sulfonamide group to the thiazolidine-2-thione scaffold was found to be indispensable for producing significant xanthine (B1682287) oxidase inhibitory activity. plos.orgplos.org Similarly, N-acyl substitutions are noted to enhance antifungal efficacy. researchgate.net
Linker Groups: In more complex derivatives, the type of linker connecting the thiazolidine core to other moieties, such as a flexible benzyl (B1604629) group, can influence selectivity for different enzyme isoforms. academie-sciences.fr
These principles guide the rational design of new derivatives, allowing chemists to fine-tune molecular structures to optimize a desired biological outcome, be it enzyme inhibition or antimicrobial action.
**6.2. Enzyme Inhibition Potentials
Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Overactivity of this enzyme can lead to hyperuricemia and associated conditions like gout. nih.govresearchgate.net Thiazolidine-2-thione derivatives have emerged as a promising class of XO inhibitors. researchgate.netresearchgate.net
In a study evaluating a series of novel thiazolidine-2-thione derivatives, most compounds demonstrated significant XO inhibitory activity, with IC₅₀ values ranging from 3.56 μmol/L to 58.17 μmol/L. plos.orgnih.gov One of the most potent compounds identified was a derivative designated as compound 6k , which exhibited an IC₅₀ value of 3.56 μmol/L, making it approximately 2.5 times more potent than the standard gout medication, allopurinol. plos.orgplos.orgresearchgate.net In contrast, the parent thiazolidine-2-thione compound showed much weaker activity, with an IC₅₀ value of 72.15 μmol/L. plos.orgnih.gov
Enzyme inhibition kinetics analyses were performed to understand the mechanism by which these compounds inhibit XO. nih.gov Kinetic studies for the highly potent compound 6k confirmed that it functions as a mixed-type inhibitor. plos.orgplos.orgresearchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).
| Compound | XO Inhibitory Activity (IC₅₀ in µmol/L) | Reference |
|---|---|---|
| Compound 6k | 3.56 | researchgate.net |
| Allopurinol (Positive Control) | ~9.0 (calculated from 2.5x less potent than 6k) | plos.org |
| Thiazolidine-2-thione (Parent Compound) | 72.15 | plos.org |
To elucidate the interaction between thiazolidine-2-thione derivatives and the XO enzyme at a molecular level, docking studies have been performed. nih.gov Since a complete crystal structure for XO is not always available, these studies often utilize the crystal structure of bovine milk xanthine dehydrogenase (XDH) (PDB: 3ETR), as the molybdenum-pterin active sites of XDH and XO are identical in terms of substrate binding and catalysis. nih.govresearchgate.net
Molecular docking of the highly active compound 6k into the XDH active site provided key insights into its potent inhibitory action. plos.org The analysis revealed specific and crucial interactions:
The thiazolidinethione moiety of the compound forms two hydrogen bonds with the amino acid residues Glu263 and Ser347, anchoring it within a hydrophobic pocket of the enzyme. plos.org
The 4-fluorophenyl-sulfonyl moiety extends into the innermost part of the active pocket, where it establishes two additional hydrogen bonds with Gly260 and Ile264. plos.org
These multiple hydrogen bonds and hydrophobic interactions create a stable enzyme-inhibitor complex, explaining the compound's strong, mixed-type inhibition of the enzyme. plos.org The docking results align perfectly with the SAR findings, which identified the phenyl-sulfonamide group as essential for high inhibitory activity. plos.orgplos.org
**6.3. Antimicrobial Efficacy Against Diverse Microorganisms
Thiazolidine derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. nih.gov The inclusion of a cyclohexyl group at the N-3 position is a feature present in some of the studied antimicrobial agents within related scaffolds. ekb.eg
Derivatives of the thiazolidine-2-thione and structurally similar scaffolds have been evaluated for their efficacy against a range of pathogenic microorganisms. researchgate.net
Antifungal Activity: Bioassays have shown that some thiazolidine-2-thione derivatives possess strong antifungal activities against several plant pathogens, including Phytophthora capsici, Gibberella zeae, Sclerotinia sclerotiorum, Alternaria alternata, Botrytis cinerea, and Rhizoctonia solani. researchgate.net Studies on related structures also confirm activity against human pathogens like Candida albicans and Aspergillus niger. researchgate.netekb.eg For instance, certain 2-thioxo-4-imidazolidinone derivatives containing a 3-cyclohexyl substituent showed significant inhibition zones against C. albicans (20 mm) and A. niger (15 mm). ekb.eg
Antibacterial Activity: While many derivatives show stronger antifungal than antibacterial effects, some exhibit noteworthy activity. mdpi.com Compounds from the related thiazolidine class have demonstrated effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa. researchgate.netmdpi.com One study on 2-thioxo-4-imidazolidinone derivatives with a 3-cyclohexyl group reported a minimum inhibitory concentration (MIC) of 25 mg/mL against P. aeruginosa. ekb.eg
| Microorganism | Type | Observed Activity/Result | Compound Class | Reference |
|---|---|---|---|---|
| Candida albicans | Fungus (Yeast) | Effective, Inhibition Zone of 20 mm | 3-Cyclohexyl-2-thioxo-4-imidazolidinones | ekb.eg |
| Aspergillus niger | Fungus (Mold) | Effective, Inhibition Zone of 15 mm | 3-Cyclohexyl-2-thioxo-4-imidazolidinones | ekb.eg |
| Pseudomonas aeruginosa | Gram-negative Bacteria | Active, MIC of 25 mg/mL | 3-Cyclohexyl-2-thioxo-4-imidazolidinones | ekb.eg |
| Phytophthora capsici | Fungus (Oomycete) | Strong Activity | Thiazolidine-2-thiones | researchgate.net |
| Gibberella zeae | Fungus | Strong Activity | Thiazolidine-2-thiones | researchgate.net |
| Sclerotinia sclerotiorum | Fungus | Strong Activity | Thiazolidine-2-thiones | researchgate.net |
| Alternaria alternata | Fungus | Strong Activity | Thiazolidine-2-thiones | researchgate.net |
| Botrytis cinerea | Fungus | Strong Activity | Thiazolidine-2-thiones | researchgate.net |
| Rhizoctonia solani | Fungus | Strong Activity | Thiazolidine-2-thiones | researchgate.net |
The antimicrobial profile of thiazolidine-2-thione derivatives is highly dependent on the nature and position of various substituents, a key focus of SAR studies. researchgate.net Research indicates that specific structural modifications can selectively enhance either antibacterial or antifungal potency. mdpi.com
For antifungal activity, SAR analysis has shown that N-acyl substitutions and the presence of 4-alkyl groups on the thiazolidine-2-thione ring can lead to enhanced efficacy. researchgate.net In the closely related thiazolidinedione series, the presence of halogen atoms (chloro, bromo) on an aromatic moiety attached to the core structure was found to increase activity against C. albicans and P. aeruginosa. mdpi.com
Modulation of Bacterial Virulence Factors and Pathogenicity
The strategy of targeting bacterial virulence factors, rather than bacterial viability itself, represents a promising approach to developing novel antimicrobial agents. This method aims to disarm pathogens without exerting strong selective pressure that leads to resistance. The type III secretion system (T3SS) is a critical virulence factor for many Gram-negative bacteria, acting as a molecular syringe to inject effector proteins into host cells. nih.gov As such, the T3SS is a prime target for anti-virulence therapies. nih.gov
Inhibition of Type III Secretion Systems (T3SS) in Plant Pathogens (e.g., Xanthomonas oryzae pv. oryzae)
Xanthomonas oryzae pv. oryzae (Xoo) is a significant bacterial pathogen that causes leaf blight in rice, relying on its T3SS for pathogenicity. nih.gov Research has focused on discovering small molecule inhibitors that can disrupt the T3SS in Xoo. A series of 1,3-thiazolidine-2-thione derivatives incorporating a 5-phenyl-2-furan moiety were designed and synthesized to explore their potential as anti-virulence agents against this pathogen. nih.gov
In vivo testing of these compounds demonstrated a capacity to reduce the symptoms of Xoo infection on the rice cultivar IR24. nih.gov Further molecular analysis confirmed that this protective effect was linked to the suppression of the T3SS. Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) showed that treatment with these inhibitors led to a reduction in the mRNA levels of key genes within the hrp (hypersensitive response and pathogenicity) cluster. nih.gov This indicates that the compounds effectively interfere with the machinery required for the bacteria to cause disease.
Regulatory Effects on Bacterial Gene Expression (e.g., harpin (B1176776) gene hpa1 promoter activity)
The regulatory network of the T3SS is complex, involving key master regulators. In Xanthomonas, the expression of the T3SS is controlled by hrpG and hrpX regulatory genes. nih.gov The synthesized 1,3-thiazolidine-2-thione derivatives were found to significantly inhibit the promoter activity of the harpin gene hpa1, a downstream target and indicator of T3SS activity. nih.gov
Crucially, the expression of the regulatory genes hrpG and hrpX was also reduced upon treatment with the inhibitors. nih.gov This suggests that the compounds act on the regulatory cascade of the T3SS, leading to a broad suppression of this essential virulence system. Importantly, these effects were observed at concentrations that did not inhibit the growth or survival of the Xoo bacteria, confirming their mode of action as specific anti-virulence agents rather than conventional antibiotics. nih.gov One of the most effective compounds, identified as III-7, demonstrated these properties clearly. nih.gov
Other Biological Potentials of Thiazolidine-2-thione Derivatives
The thiazolidine-2-thione scaffold is a versatile pharmacophore that has been incorporated into a wide array of derivatives exhibiting diverse biological activities. This structural motif is recognized for its potential in medicinal chemistry and agrochemicals, leading to the exploration of its efficacy in various therapeutic and practical applications. plos.orgnih.gov
Fungicidal and Antifungal Activity
Thiazolidine-2-thione derivatives have demonstrated significant potential as fungicidal and antifungal agents against a range of plant and human pathogens. plos.orgresearchgate.nettandfonline.com A series of N-acyl substituted and 4-alkyl substituted thiazolidine-2-thiones showed strong activities against plant pathogens such as Phytophthora capsici, Gibberella zeae, Sclerotinia sclerotiorum, Alternaria alternata, Botrytis cinerea, and Rhizoctonia solani. researchgate.nettandfonline.com The substitution pattern on the thiazolidine ring is crucial; for instance, N-acyl and 4-alkyl groups were found to enhance antifungal activity. researchgate.netresearchgate.net Some 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one derivatives also exhibited notable fungicidal effects against agricultural fungi. mdpi.com Furthermore, certain derivatives have been effective against human fungal pathogens like Candida albicans. nih.govmdpi.comnanobioletters.com
| Compound Derivative | Target Fungus | Activity (IC₅₀ µg/mL) | Reference |
|---|---|---|---|
| 4-isobutyl-N-propionylthiazoldine-2-thione | R. solani | 1.0 | researchgate.net |
| 4-isopropyl-N-propionylthiazoldine-2-thione | B. cinerea | 3.7 | researchgate.net |
| 4-isopropyl-N-propionylthiazoldine-2-thione | G. zeae | 6.5 | researchgate.net |
| 4-isobutyl-N-propionylthiazoldine-2-thione | G. zeae | 11.0 | researchgate.net |
| 4-isobutyl-N-propionylthiazoldine-2-thione | S. sclerotiorum | 12.1 | researchgate.net |
Insecticidal Activity
While the broader class of five-membered heterocyclic compounds including 2-imino-1,3-dithiolanes are known for their insecticidal properties, specific data on the insecticidal activity of 3-Cyclohexyl-1,3-thiazolidine-2-thione and its direct derivatives is not extensively detailed in the provided search results. researchgate.net
Anticancer Activity
The thiazolidine core is a prominent scaffold in the design of anticancer agents. plos.orgmdpi.com Derivatives of thiazolidine-2,4-dione, a closely related structure, have been shown to suppress the growth of various cancer cell lines, including colon, breast, and prostate cancers, both in vitro and in vivo. nih.gov For example, the 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative, compound 5d (NSC: 768619/1), was active against a full panel of 60 human tumor cell lines. nih.govresearchgate.net It showed particular potency against renal cancer (RXF 393, GI₅₀: 1.15 μM) and breast cancer (MDA-MB-468, GI₅₀: 1.11 μM). nih.govresearchgate.net Other studies on 4-thiazolidinone-isatin hybrids also revealed cytotoxicity against lung (A549), breast (MCF-7), and prostate (PC3) cancer cell lines. biointerfaceresearch.com The mechanism of action for some of these compounds involves the induction of apoptosis through mitochondrial pathways. biointerfaceresearch.commdpi.com
| Compound Derivative | Cancer Cell Line | Activity (GI₅₀ µM) | Reference |
|---|---|---|---|
| Compound 5d (NSC: 768619/1) | Breast Cancer (MDA-MB-468) | 1.11 | nih.govresearchgate.net |
| Compound 5d (NSC: 768619/1) | Renal Cancer (RXF 393) | 1.15 | nih.govresearchgate.net |
| Compound 5d (NSC: 768619/1) | Non-Small Cell Lung Cancer (NCI-H522) | 1.36 | nih.govresearchgate.net |
| Compound 5d (NSC: 768619/1) | Colon Cancer (COLO 205) | 1.64 | nih.govresearchgate.net |
| Compound 5d (NSC: 768619/1) | Melanoma (SK-MEL-2) | 1.64 | nih.govresearchgate.net |
| Compound 5d (NSC: 768619/1) | CNS Cancer (SF-539) | 1.87 | nih.govresearchgate.net |
| Compound 5d (NSC: 768619/1) | Ovarian Cancer (OVCAR-3) | 1.87 | nih.govresearchgate.net |
| Compound 5d (NSC: 768619/1) | Prostate Cancer (PC-3) | 1.90 | nih.govresearchgate.net |
| Compound 5d (NSC: 768619/1) | Leukemia (SR) | 2.04 | nih.govresearchgate.net |
Aldose Reductase Inhibitors
Thiazolidine derivatives are recognized for their potential as aldose reductase inhibitors (ARIs), which are therapeutic agents for managing diabetic complications. plos.orgmdpi.com The enzyme aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive during hyperglycemia, leading to the accumulation of sorbitol and subsequent cellular damage. nih.gov The commercially available ARI Epalrestat features a 2-thioxo-4-thiazolidinone moiety. nih.gov Research into new 2,4-thiazolidinedione (B21345) hybrids has yielded potent ARIs, with some compounds showing inhibitory concentrations in the sub-micromolar range (e.g., IC₅₀ of 0.16 µM). nih.gov These findings highlight the potential of the thiazolidine scaffold in developing drugs to prevent long-term diabetic complications like neuropathy, nephropathy, and retinopathy. nih.govnih.gov
Anti-inflammatory Activity
The thiazolidine nucleus is a key component in compounds with anti-inflammatory properties. plos.orgnih.govresearchgate.net A systematic review and meta-analysis confirmed the positive activity of thiazolidinediones in reducing nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, a standard in vitro model for inflammation. nih.gov Thiazolidine-2,4-dione derivatives have been shown to possess anti-inflammatory activity by inhibiting lipoxygenase. frontiersin.org The synthesis of various benzylidene imidazolidine (B613845) and thiazolidine derivatives has also yielded compounds with confirmed anti-inflammatory effects in carrageenin-induced paw edema tests in animal models. researchgate.net
Chiral Auxiliaries in Asymmetric Synthesis
Beyond their biological activities, thiazolidine-2-thione derivatives serve as important tools in synthetic organic chemistry. plos.org They are widely used as chiral auxiliaries to control the stereochemical outcome of chemical reactions. plos.orgresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a reaction to form one stereoisomer in preference to another. thieme-connect.com Specifically, C-4-chiral 1,3-thiazolidine-2-thiones have proven to be excellent auxiliaries for achieving high diastereoselectivity in aldol-type reactions. acs.org For instance, while N-acyloxazolidinones typically yield syn-aldol products, the corresponding thiazolidine thiones can be used in the presence of magnesium salts to selectively form the more difficult-to-access anti-aldol products, showcasing their value and versatility in constructing complex chiral molecules. researchgate.net
Future Research Directions and Translational Perspectives for 3 Cyclohexyl 1,3 Thiazolidine 2 Thione Chemistry
Innovations in Green and Sustainable Synthetic Methodologies
The future synthesis of 3-Cyclohexyl-1,3-thiazolidine-2-thione and its derivatives will increasingly focus on green and sustainable chemistry principles to minimize environmental impact, reduce costs, and improve safety.
Key Future Directions:
Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, adhering to the principles of atom economy and reduced waste. Future research could adapt MCRs for the synthesis of this compound. For instance, a one-pot reaction involving cyclohexylamine (B46788), carbon disulfide, and a suitable two-carbon synthon could be explored. organic-chemistry.org The development of domino reactions, such as an alkylation/intramolecular Michael addition sequence, also presents a promising avenue for streamlined synthesis. organic-chemistry.org
Catalyst-Free and Solvent-Free Conditions: Moving away from hazardous organic solvents and expensive catalysts is a key goal of green chemistry. Protocols using water as a solvent or entirely solvent-free conditions are highly desirable. nih.govacs.org Microwave-assisted ijpsdronline.com and ultrasound-promoted syntheses ijpsdronline.com can also serve as green alternatives, often leading to shorter reaction times and higher yields.
Use of Benign Reagents: Exploration of less hazardous starting materials is crucial. For example, methods utilizing β-amino alcohols and potassium ethylxanthate (B89882) or the cycloaddition of aziridines with carbon disulfide (CS₂) offer alternative pathways that may be more environmentally benign. organic-chemistry.org A base-catalyzed protocol using α-tertiary propargylamines and CS₂ has been shown to be effective for similar scaffolds under ambient, solvent-free conditions. acs.org
Advanced Spectroscopic and Structural Techniques for Enhanced Characterization
Thorough characterization is fundamental to understanding the structure-property relationships of this compound. While standard techniques provide basic structural confirmation, advanced methods can offer deeper insights into its conformational dynamics and solid-state architecture.
Expected Spectroscopic Features:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the thiazolidine (B150603) ring and the methine and methylene protons of the cyclohexyl group.
¹³C NMR: The carbon spectrum would be distinguished by the thiocarbonyl (C=S) signal at a significantly downfield chemical shift, in addition to signals corresponding to the thiazolidine and cyclohexyl ring carbons.
FT-IR: The infrared spectrum should display characteristic absorption bands for C-N, C-S, and C=S bonds.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and exact mass of the molecule.
Advanced Techniques for Future Study:
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure. This technique can reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding or π–π stacking, which can influence the material's physical properties. nih.gov
Dynamic NMR (DNMR) and Dynamic HPLC (DHPLC): The cyclohexyl group can undergo conformational changes, and rotation around the N-C(cyclohexyl) bond may be restricted. Techniques like DNMR and DHPLC could be employed to study these dynamic processes and quantify the energy barriers associated with them, as has been done for sterically hindered 3-arylthiazolidine-2-thiones. rsc.org
Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR) and compare them with experimental results to confirm structural assignments. jmchemsci.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅NS₂ |
| Molecular Weight | 201.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3484-93-3 |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
Data sourced from PubChem CID 287360. nih.gov
Synergistic Applications of Experimental and Computational Chemistry in Drug Design
The integration of computational and experimental approaches is a powerful strategy for accelerating drug discovery. For this compound, this synergy can guide the design of new therapeutic agents with improved efficacy and specificity.
Future Research Strategies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed for a series of this compound derivatives to correlate their structural features with biological activity. mdpi.com These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.comfrontiersin.org
Molecular Docking: This computational technique can predict how this compound and its analogs bind to the active site of a biological target. nih.gov For example, docking studies on other thiazolidine-2-thiones have elucidated key interactions with enzymes like xanthine (B1682287) oxidase, revealing that the thiazolidinethione moiety can form crucial hydrogen bonds within the enzyme's active site. nih.govresearchgate.net Such studies can guide modifications to the cyclohexyl ring or the thiazolidine core to enhance binding affinity.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the ligand-protein complex over time. rsc.org This provides a more dynamic picture of the binding interactions and can help refine the design of more potent and stable inhibitors.
Pharmacophore Modeling and Virtual Screening: A pharmacophore model can be built based on the essential structural features required for biological activity. This model can then be used to screen large virtual libraries of compounds to identify new potential hits containing the this compound scaffold.
Discovery of Novel Biological Targets and Therapeutic Lead Optimization
The thiazolidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.netresearchgate.net This provides a strong rationale for exploring the therapeutic potential of this compound.
Potential Therapeutic Areas for Exploration:
Enzyme Inhibition: Thiazolidine-2-thione derivatives have shown promise as inhibitors of various enzymes. A notable example is xanthine oxidase, a key enzyme in purine (B94841) metabolism whose overactivity leads to hyperuricemia and gout. nih.govnih.gov Future research should screen this compound against a panel of enzymes implicated in disease, such as kinases, proteases, and reductases. frontiersin.org
Anticancer Activity: Various thiazolidinone derivatives have demonstrated potent anticancer activity. researchgate.net The mechanism often involves the inhibition of critical pathways for cancer cell growth, such as translation initiation. researchgate.net The cytotoxic potential of this compound should be evaluated against a range of cancer cell lines.
Antimicrobial and Anti-inflammatory Effects: The thiazolidine core is present in compounds with antimicrobial and anti-inflammatory properties. nih.govresearchgate.net Investigations into the efficacy of this compound against pathogenic bacteria and fungi, as well as its ability to modulate inflammatory pathways, are warranted.
Lead Optimization: Once a promising biological activity is identified, the structure of this compound can be systematically modified to improve its potency, selectivity, and pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Table 2: Reported Biological Activities of the Thiazolidine-2-thione/Thiazolidinone Scaffold
| Biological Activity | Potential Target/Application |
|---|---|
| Xanthine Oxidase Inhibition | Hyperuricemia, Gout |
| Anticancer | Inhibition of translation initiation, VEGFR-2 inhibition |
| Anti-inflammatory | Modulation of inflammatory pathways |
| Antimicrobial | Antibacterial, Antifungal |
| Aldose Reductase Inhibition | Diabetic complications |
This table summarizes activities found for the general scaffold, providing a basis for future investigation of the specific title compound. nih.govresearchgate.nettandfonline.com
Exploration of Materials Science Applications and Functionalization
Beyond its biomedical potential, the unique chemical structure of this compound makes it a candidate for applications in materials science, particularly in polymer chemistry and as a corrosion inhibitor.
Future Avenues of Research:
Polymer Chemistry: Thiazolidine-2-thiones are known to be useful in polymer synthesis and modification. For instance, related compounds act as accelerators in the vulcanization of rubber, a process that improves the mechanical properties of polymers. The potential of this compound as a vulcanization accelerator or as a building block for novel polymers should be explored.
Corrosion Inhibition: Heterocyclic compounds containing sulfur and nitrogen atoms are often effective corrosion inhibitors for metals in acidic environments. frontiersin.org The lone pair electrons on the sulfur and nitrogen atoms, along with the thiocarbonyl group, can adsorb onto metal surfaces, forming a protective layer that prevents corrosion. The efficacy of this compound in this capacity could be a valuable area of industrial research.
Functional Materials: The thiazolidine ring can be functionalized to create more complex molecules. For example, it could be incorporated into larger structures to develop new organic conductors, photosensitive materials, or ligands for metal complexes with interesting catalytic or photophysical properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-cyclohexyl-1,3-thiazolidine-2-thione, and what are the critical reaction parameters?
- Methodology : A three-step synthesis is commonly employed:
Step 1 : Cyclohexylamine reacts with carbon disulfide (CS₂) in ethanol with triethylamine as a base at 0°C to form a thiourea intermediate .
Step 2 : Sodium chloroacetate and chloroacetic acid are added to the intermediate in water at 273 K, yielding a yellow solution.
Step 3 : Hydrolysis with 6 N HCl at 363–368 K produces crystalline this compound.
- Key Parameters : Temperature control (critical during CS₂ addition), stoichiometric ratios (excess CS₂ ensures complete thiourea formation), and recrystallization in chloroform for purity .
Q. How is this compound characterized structurally?
- Techniques :
- Single-crystal X-ray diffraction confirms planar geometry of the rhodanine core (N1/C1/S1/C2/C3/O1/S2) and perpendicular orientation of the cyclohexyl group. Intramolecular C–H⋯O/S hydrogen bonds stabilize the structure .
- Spectroscopy : ¹H/¹³C NMR, IR (C=O stretch at ~1683 cm⁻¹), and HRMS validate molecular identity and purity .
- Data :
| Parameter | Value (Crystal Structure) |
|---|---|
| π–π interaction | 3.814 Å (heterocyclic rings) |
| Intramolecular H-bonds | S(5) and S(6) ring motifs |
Advanced Research Questions
Q. How does computational modeling explain enantioselectivity in nickel-catalyzed reactions involving 1,3-thiazolidine-2-thione derivatives?
- Mechanistic Insight : Transition state (TS) analysis reveals six possible pathways for electrophilic attack on the nickel enolate. TS energies differ by <1 kcal/mol, leading to a 97:3 enantiomer ratio at –20°C, matching experimental data (98:2 er).
- Key Factors : Steric hindrance from the cyclohexyl group and π-face accessibility dictate pathway dominance (74% for TS I.a vs. <7% for TS II.a) .
- Table : Relative Gibbs Free Energies of TS (in kcal/mol, CH₂Cl₂ solvent):
| TS Pathway | Energy | Contribution (%) |
|---|---|---|
| I.a | 0.0 | 74 |
| I.b | +0.5 | 16 |
| II.a | +1.2 | <7 |
Q. What thermodynamic properties govern the stability of 1,3-thiazolidine-2-thione derivatives?
- Study Findings : Experimental and computational enthalpy of formation (ΔfH°) for 1,3-thiazolidine-2-thione derivatives shows:
- ΔfH° = 74.8 kJ/mol (experimental) vs. 73.2 kJ/mol (DFT), indicating strong agreement .
- Implications : Stability is influenced by intramolecular H-bonding and π-stacking, critical for designing heat-resistant intermediates .
Q. How can this compound be functionalized for biological applications?
- Functionalization Strategy :
- Aminolysis : React with benzylamine to form N-benzyl amides (e.g., lacosamide derivatives) via one-pot C–C bond formation and scaffold displacement .
- Fluorescent Labeling : Synthesize 3-acyl derivatives (e.g., ICG-ATT) for near-infrared protein labeling. Reactivity with amino acids is confirmed via HRMS and fluorescence assays .
Q. What factors influence diastereoselectivity in α-alkylation of chiral N-acyl thiazolidinethiones?
- Experimental Design :
- Use (S)-4-isopropyl-N-acyl derivatives with carbocations (e.g., cycloheptatrienyl).
- Results : Yields range from 70–83%, with diastereoselectivity driven by steric bulk of the acyl group and alkyl chain length. For example:
| Substrate (R-group) | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Propanoyl (2a) | 83 | 85:15 |
| Butanoyl (2b) | 72 | 78:22 |
Methodological Guidance
- Handling Contradictions : When conflicting data arise (e.g., computational vs. experimental ΔfH°), cross-validate using multiple techniques (X-ray, calorimetry) and adjust computational parameters (solvent models, basis sets) .
- Crystallography Best Practices : Optimize recrystallization solvents (chloroform preferred for high-purity prisms) and monitor π–π interactions via Hirshfeld surface analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
